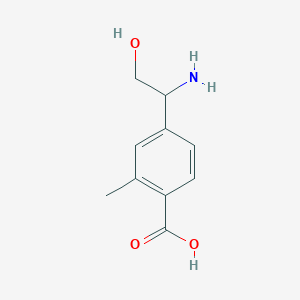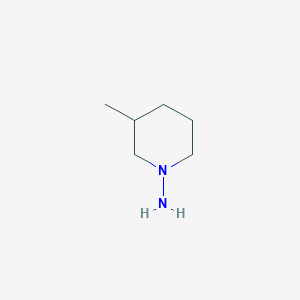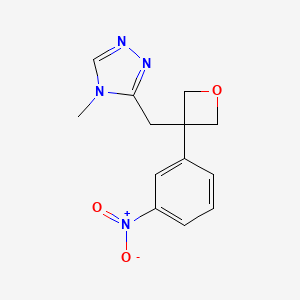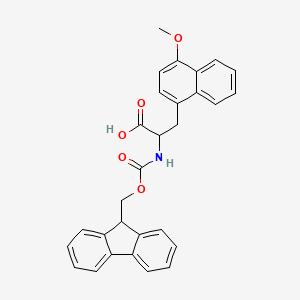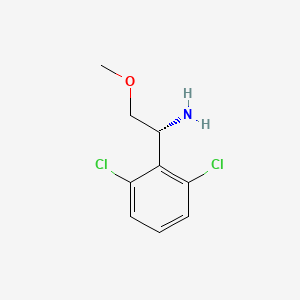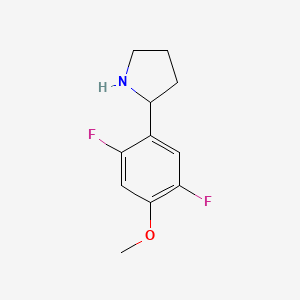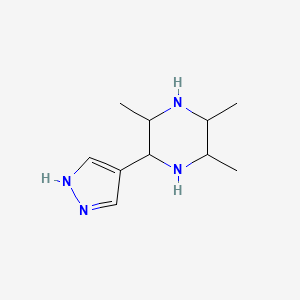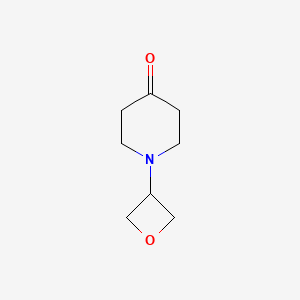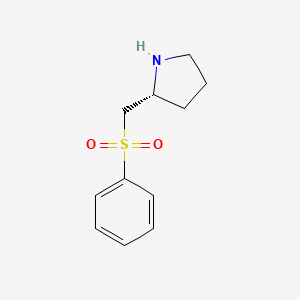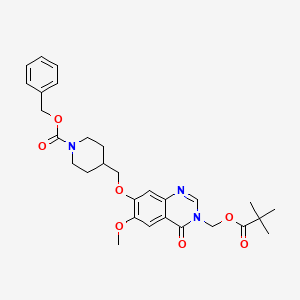
(R)-3-(Fluoromethyl)-1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Fluoromethyl)-1-methylpiperazine is a fluorinated piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fluoromethyl)-1-methylpiperazine typically involves the introduction of a fluoromethyl group into a piperazine ring. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Fluoromethyl)-1-methylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency of the fluoromethylation process by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
®-3-(Fluoromethyl)-1-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a fluoromethyl ketone, while reduction could produce a fluoromethyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Fluoromethyl)-1-methylpiperazine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The fluoromethyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, ®-3-(Fluoromethyl)-1-methylpiperazine is investigated for its potential therapeutic applications. Its fluorinated structure can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and better membrane permeability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-3-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-methylpiperazine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)-1-methylpiperazine: Contains a bromomethyl group.
3-(Hydroxymethyl)-1-methylpiperazine: Contains a hydroxymethyl group.
Uniqueness
®-3-(Fluoromethyl)-1-methylpiperazine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3R)-3-(fluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
PJODYEGWCUOOIP-LURJTMIESA-N |
Isomeric SMILES |
CN1CCN[C@H](C1)CF |
Canonical SMILES |
CN1CCNC(C1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


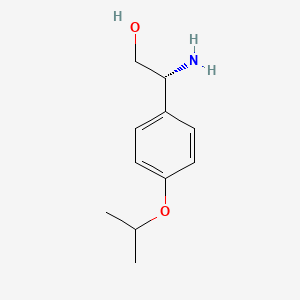

![(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one](/img/structure/B12982837.png)
